molecular formula C14H20N2O4 B13383833 (R)-3-(Boc-amino)-4-(4-pyridyl)butyric acid

(R)-3-(Boc-amino)-4-(4-pyridyl)butyric acid

Cat. No.: B13383833
M. Wt: 280.32 g/mol
InChI Key: BYTKQINZDKLYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protected amine group and a pyridine ring, making it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as ®-4-(pyridin-4-yl)butanoic acid.

    Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine. This step ensures that the amine group does not participate in subsequent reactions.

    Coupling Reaction: The protected amine is then coupled with ®-4-(pyridin-4-yl)butanoic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques like column chromatography to obtain ®-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid in high yield and purity.

Industrial Production Methods

Industrial production of ®-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of automated reactors, and efficient purification methods to ensure high throughput and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

    Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines using coupling reagents.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Major Products

    Deprotection: ®-3-amino-4-(pyridin-4-yl)butanoic acid.

    Substitution: Various substituted pyridine derivatives.

    Coupling: Amide derivatives with different amines.

Scientific Research Applications

®-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for the synthesis of peptides and peptidomimetics.

    Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The Boc group provides protection during synthesis, ensuring selective reactions at other functional groups.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-amino-4-(pyridin-4-yl)butanoic acid
  • (S)-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid
  • ®-3-((tert-butoxycarbonyl)amino)-4-(pyridin-3-yl)butanoic acid

Uniqueness

®-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in asymmetric synthesis. Its Boc-protected amine group allows for selective deprotection and subsequent functionalization, providing versatility in synthetic applications.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-4-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(9-12(17)18)8-10-4-6-15-7-5-10/h4-7,11H,8-9H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTKQINZDKLYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.